N-(3-Cyano-4-hydroxy-7-methoxy-6-quinolinyl)-acetamide
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Overview
Description
Acetamide, N-(3-cyano-4-hydroxy-7-methoxy-6-quinolinyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique quinoline structure, which includes a cyano group, a hydroxy group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-cyano-4-hydroxy-7-methoxy-6-quinolinyl)- typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring Without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3-cyano-4-hydroxy-7-methoxy-6-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-(3-cyano-4-hydroxy-7-methoxy-6-quinolinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-cyano-4-hydroxy-7-methoxy-6-quinolinyl)- involves its interaction with specific molecular targets and pathways. The cyano and hydroxy groups play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can lead to the modulation of biological pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl)
- N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide
- Phenoxy acetamide derivatives
Properties
Molecular Formula |
C13H11N3O3 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
N-(3-cyano-7-methoxy-4-oxo-1H-quinolin-6-yl)acetamide |
InChI |
InChI=1S/C13H11N3O3/c1-7(17)16-11-3-9-10(4-12(11)19-2)15-6-8(5-14)13(9)18/h3-4,6H,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
JASNAQCMYLUOAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OC |
Origin of Product |
United States |
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